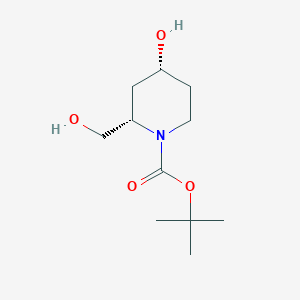

2-(1,3-oxazol-4-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,3-oxazol-4-yl)acetic acid is a compound that contains an oxazole ring, which is a five-membered ring with two adjacent heteroatoms: one oxygen atom and one nitrogen atom . The oxazole ring is an important structural motif in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of oxazole derivatives often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods are universal and popular among synthetic chemists .Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The substitution pattern in oxazole derivatives plays a pivotal role in determining their biological activities .Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions. For example, they can participate in palladium-catalyzed direct arylation and alkenylation . They can also be synthesized from arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Physical And Chemical Properties Analysis

Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . The physical and chemical properties of specific oxazole derivatives, such as this compound, would depend on their substitution pattern and other structural features .Applications De Recherche Scientifique

Synthesis and Characterization

The development of synthetic methodologies for oxazol-4-yl-acetic acids and their derivatives is a significant area of research. For example, Tavernier et al. (2010) reported an improved synthesis of 3H-1,3-oxazol-2-one, a closely related compound, through the reaction of 4-methoxy-1,3-oxazolidin-2-one with acetic acid, providing insights into the reaction mechanisms and potential applications of similar oxazole derivatives Tavernier, D., Damme, S. V., Ricquier, P., & Anteunis, M.. Luppi et al. (2004) explored the synthesis of homo-oligomers of a related oxazolidin-4-yl-acetic acid derivative, revealing their propensity to fold into regular helical structures, suggesting potential for constructing beta-pseudopeptide foldamers Luppi, G., Galeazzi, R., Garavelli, M., Formaggio, F., & Tomasini, C..

Biological Applications and Molecular Interactions

Research into the biological activities and molecular interactions of oxazol-4-yl-acetic acid derivatives has uncovered a range of potential applications. Kučerová-Chlupáčová et al. (2020) demonstrated that derivatives of 2-(1,3-oxazol-4-yl)acetic acid function as potent and selective aldose reductase inhibitors, offering new avenues for therapeutic development against complications arising from diabetes, with one derivative being over five times more potent than epalrestat Kučerová-Chlupáčová, M., Halakova, D., Májeková, M., Treml, J., Štefek, M., & Šoltésová Prnová, M..

Chemical Properties and Structural Analysis

The investigation of the chemical properties and structural analysis of these compounds has been integral to understanding their potential applications. The study by Wang et al. (2016) on the charge density of a biologically active molecule closely related to this compound revealed insights into the dynamics of molecular structures and the effect of intermolecular interactions Wang, A., Ashurov, J., Ibragimov, A., Wang, R., Mouhib, H., Mukhamedov, N., & Englert, U..

Mécanisme D'action

Target of Action

Oxazole derivatives, which include 2-(1,3-oxazol-4-yl)acetic acid, are known to interact with various enzymes and receptors in biological systems . These interactions are facilitated by numerous non-covalent interactions .

Mode of Action

Oxazole derivatives have been found to exhibit a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

1,2,4-oxadiazoles, which are structurally similar to oxazoles, have been reported to exhibit essential pharmacokinetic characteristics .

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, the compound’s action could result in various molecular and cellular effects depending on the specific biological activity it exhibits .

Action Environment

It’s worth noting that the biological activities of oxazole derivatives can be influenced by the substitution pattern in the oxazole ring .

Orientations Futures

Oxazole derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new synthetic methods and exploring the diverse biological potential of oxazole derivatives .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,3-oxazol-4-yl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-bromo-2-nitrobenzene", "ethyl oxalate", "sodium ethoxide", "2-aminoethanol", "sulfuric acid", "sodium hydroxide", "acetic anhydride", "hydrogen peroxide", "sodium bicarbonate", "acetic acid" ], "Reaction": [ "Step 1: Nitration of 4-bromo-2-nitrobenzene with sulfuric acid and nitric acid to yield 4-bromo-2-nitrophenol", "Step 2: Reduction of 4-bromo-2-nitrophenol with sodium borohydride to yield 4-bromo-2-aminophenol", "Step 3: Cyclization of 4-bromo-2-aminophenol with ethyl oxalate and sodium ethoxide to yield 2-(4-bromo-2-oxo-1,3-oxazolidin-3-yl)acetic acid ethyl ester", "Step 4: Hydrolysis of 2-(4-bromo-2-oxo-1,3-oxazolidin-3-yl)acetic acid ethyl ester with sodium hydroxide to yield 2-(4-bromo-2-oxo-1,3-oxazolidin-3-yl)acetic acid", "Step 5: Conversion of 2-(4-bromo-2-oxo-1,3-oxazolidin-3-yl)acetic acid to 2-(1,3-oxazol-4-yl)acetic acid through a two-step process:", "Step 5.1: Acetylation of 2-(4-bromo-2-oxo-1,3-oxazolidin-3-yl)acetic acid with acetic anhydride and sodium bicarbonate to yield 2-(4-bromo-2-oxo-1,3-oxazolidin-3-yl)acetic acid acetate", "Step 5.2: Oxidation of 2-(4-bromo-2-oxo-1,3-oxazolidin-3-yl)acetic acid acetate with hydrogen peroxide and acetic acid to yield 2-(1,3-oxazol-4-yl)acetic acid" ] } | |

Numéro CAS |

1083396-10-4 |

Formule moléculaire |

C5H5NO3 |

Poids moléculaire |

127.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.